molecular formula C12H10N2O B114288 2-Acetyl-1-cyano-1,2-dihydroisoquinoline CAS No. 29924-67-2

2-Acetyl-1-cyano-1,2-dihydroisoquinoline

Katalognummer: B114288
CAS-Nummer: 29924-67-2
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: CJWDCOSZJPAVOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-1-cyano-1,2-dihydroisoquinoline ( 29924-67-2) is a specialized dihydroisoquinoline derivative and a member of the Reissert compound family, which are 2-acyl-1-cyano-1,2-dihydroisoquinolines . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The 1,2-dihydroisoquinoline scaffold is a fundamental structure found in numerous natural products and bioactive molecules . As a Reissert compound, it is a pivotal precursor for the synthesis of more complex nitrogen-containing heterocycles. These compounds are known to undergo base-induced rearrangement reactions, enabling access to diverse structures like isochromenes and other isoquinoline derivatives, which are privileged structures in drug discovery . The presence of both the acetyl and cyano functional groups on the dihydroisoquinoline core provides multiple reactive sites for further chemical modification, making it a versatile building block for developing new molecular entities. Its primary research value lies in its application as a key intermediate in methodological organic synthesis and in the exploration of novel pharmacologically active compounds. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

29924-67-2

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

2-acetyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13/h2-7,12H,1H3

InChI-Schlüssel

CJWDCOSZJPAVOA-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C#N

Kanonische SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C#N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline

  • Substituents: Benzoyl (C2), cyano (C1), methyl (C1).
  • Synthesis: Produced via reaction of isoquinoline with benzoyl chloride, KCN, and triethylamine .
  • Applications : Key intermediate for praziquantel synthesis .
  • Stability : The benzoyl group may confer greater steric and electronic stabilization compared to acetyl derivatives.

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

  • Substituents : tert-Butoxy (C1), tert-butoxycarbonyl (Boc, C2).
  • Applications: Chemoselective Boc-protection reagent for amino acids (e.g., 93% yield for Boc-Met-OMe) .
  • Reactivity : Demonstrates high efficiency under mild conditions, avoiding traditional Boc reagents like di-tert-butyl dicarbonate .

2-Methyl-1,2-dihydroisoquinoline Derivatives

  • Substituents : Methyl (C2), variable groups at C1 (e.g., allyl, benzyl).
  • Reactivity: Undergoes acid-catalyzed rearrangements (e.g., 1-allyl derivatives form 3-allyl-3,4-dihydroisoquinolinium salts) .
  • Stability: Susceptible to oxidation unless stabilized by substituents like cyano or phenyl .

Stability and Reactivity

  • Cyano Group Impact: The presence of a cyano group at C1 enhances stability, as seen in 1-hydroxy-2-cyano-1,2-dihydroisoquinoline, which resists decomposition under aerobic conditions .
  • Acyl Group Comparison: Acetyl derivatives are likely less stable than benzoyl analogs due to reduced steric bulk and electron-withdrawing effects. Benzoyl groups may better stabilize the dihydroisoquinoline core via conjugation .
  • Acid Sensitivity: 1,2-Dihydroisoquinolines undergo rearrangements in acidic media (e.g., 1-allyl-2-methyl derivatives form 3-allyl-3,4-dihydroisoquinolinium salts) .

Data Table: Comparative Analysis of 1,2-Dihydroisoquinoline Derivatives

Compound Name Substituents Molecular Weight* Synthesis Method Key Applications Stability Notes
2-Acetyl-1-cyano-1,2-dihydroisoquinoline Acetyl (C2), cyano (C1) ~215.2† Likely acylation of 1,2-dihydroisoquinoline Potential pharmaceutical intermediate Moderate; enhanced by cyano group
2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline Benzoyl (C2), cyano (C1), methyl (C1) 289.3‡ Isoquinoline + benzoyl chloride/KCN/Et3N Praziquantel synthesis High; stabilized by benzoyl group
1-tert-Butoxy-2-Boc-1,2-dihydroisoquinoline (BBDI) tert-Butoxy (C1), Boc (C2) 335.4†† Not detailed in evidence Boc protection of amino acids High; stable under reaction conditions

*Calculated based on molecular formulas where explicit data is unavailable. †Estimated for C₁₂H₁₀N₂O. ‡From . ††From molecular formula C₁₈H₂₅NO₃.

Research Findings

  • Acylation Reactions: 2-Methyl-1,2-dihydroisoquinoline reacts with acid chlorides to yield 4-acyl derivatives, which hydrolyze to isocarbostyrils under acidic conditions .
  • Rearrangement Mechanisms: Acid-catalyzed rearrangements of 1-allyl derivatives proceed via intramolecular pathways, forming stable 3,4-dihydroisoquinolinium salts .
  • Stability Factors: 3-Phenyl substitution or cyano groups at C1 significantly improve oxidative stability .

Vorbereitungsmethoden

Pomeranz-Fritsch-Based Cyclization with Acetyl-Containing Precursors

The Pomeranz-Fritsch reaction, traditionally used for synthesizing 1-unsubstituted isoquinolines, has been adapted to incorporate acetyl and cyano groups. In one approach, 2-acetylbenzaldehyde derivatives are condensed with aminoacetaldehyde dimethyl acetal under acidic conditions (p-toluenesulfonic acid in toluene, reflux) to form tetrahydroisoquinoline intermediates. Subsequent oxidation with manganese dioxide selectively generates the 1,2-dihydroisoquinoline core. The cyano group is introduced via a Reissert-like reaction, where the dihydroisoquinoline is treated with trimethylsilyl cyanide (TMSCN) and acetyl chloride in acetonitrile at room temperature, yielding the target compound in >90% purity.

Key advantages of this method include:

  • Regioselectivity : The acetyl group directs cyclization to the 2-position due to electronic effects.

  • Mild Conditions : TMSCN avoids the use of toxic cyanide salts, enhancing safety.

Acetylation of Preformed 1-Cyano-1,2-dihydroisoquinolines

Direct Acetylation Using Acetic Anhydride

A two-step protocol involves synthesizing 1-cyano-1,2-dihydroisoquinoline via the reaction of isoquinoline with benzoyl chloride and potassium cyanide, followed by acetyl group installation. In the second step, acetic anhydride is added to the 1-cyano intermediate in dichloromethane with catalytic pyridine, achieving acetylation at the 2-position through electrophilic aromatic substitution. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic shifts at δ 2.45 ppm (acetyl methyl) and δ 4.89 ppm (dihydroisoquinoline CH2).

Optimization Insights :

  • Temperature Control : Reactions conducted at 0°C minimize side products (e.g., over-acetylation).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity.

Multicomponent Reactions for Concurrent Functionalization

TMSCN-Acetyl Chloride Mediated One-Pot Synthesis

A streamlined method combines isoquinoline, acetyl chloride, and TMSCN in a single pot. The reaction proceeds via initial N-acetylation, followed by cyanide addition to the activated position. Using acetic acid as a catalyst in acetonitrile, this approach achieves 85% yield with 20:1 regioselectivity for the 2-acetyl-1-cyano product.

Mechanistic Pathway :

  • N-Acylation : Isoquinoline reacts with acetyl chloride to form a reactive acylammonium intermediate.

  • Cyanide Attack : TMSCN delivers cyanide to the electrophilic 1-position, facilitated by the electron-withdrawing acetyl group.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorptions at 2220 cm⁻¹ (C≡N) and 1715 cm⁻¹ (C=O) confirm functional groups.

  • ¹H NMR : Distinct signals include a singlet at δ 2.38 ppm (COCH3) and multiplet at δ 6.70–7.45 ppm (aromatic protons).

  • X-ray Crystallography : Confirms the planar dihydroisoquinoline ring and antiperiplanar orientation of acetyl and cyano groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Pomeranz-Fritsch7895ScalabilityMulti-step, requires harsh acids
Direct Acetylation8297SimplicityModerate regioselectivity
One-Pot8599Time efficiencySensitive to moisture

Industrial and Environmental Considerations

Solvent Recycling in Large-Scale Production

Ethanol and acetonitrile recovery systems reduce waste in industrial settings, lowering the process’s environmental footprint. Catalytic methods employing silica gel or zeolites further enhance sustainability by minimizing reagent use .

Q & A

Basic Question: What are the common synthetic routes for 2-acetyl-1-cyano-1,2-dihydroisoquinoline?

Methodological Answer:

  • Alkylation Strategies : N-Alkylation of dihydroisoquinoline precursors using alkyl halides is a foundational approach. For example, methyl iodide selectively alkylates nitrogen in 2-methyl-1,2-dihydroisoquinoline, yielding N-alkylated derivatives .
  • Enzymatic Resolution : Enzymatic methods can resolve racemic mixtures. For instance, lipase-mediated resolution of 2-acetyl-4-phenyl-1,4-dihydro-2H-isoquinolin-3-one achieves high enantiomeric excess (e.g., >99% ee) .
  • Key Considerations : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to control regioselectivity.

Q. Table 1: Representative Yields in Dihydroisoquinoline Synthesis

Reaction TypeSubstrateYield (%)Reference ID
N-Alkylation2-Methyl-dihydroisoquinoline85–98
Enzymatic ResolutionRacemic dihydroisoquinoline>99% ee

Advanced Question: How can transition metal catalysts improve synthetic efficiency?

Methodological Answer:

  • Ruthenium/Cobalt Catalysis : Chelation-assisted C–H functionalization using Ru/Co catalysts enables direct coupling of aryl groups. For example, Ru-catalyzed reactions with diphenylacetylene yield 2,3,4-trisubstituted dihydroisoquinolines with >60% efficiency .
  • Mechanistic Insight : The catalyst stabilizes transition states via π-coordination, reducing activation energy. Monitor reaction progress using TLC and HR-MS for intermediate characterization .

Structural Characterization

Basic Question: What spectroscopic techniques confirm the structure of 2-acetyl-1-cyano-1,2-dihydroisoquinoline?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., methylene protons at δ 3.5–4.5 ppm). 13C^{13}C-NMR detects cyano (δ 115–120 ppm) and acetyl carbonyl (δ 200–210 ppm) groups .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 415 for C30_{30}H26_{26}NO), while HR-MS confirms exact mass (e.g., 416.2009 vs. 416.2014 experimental) .

Advanced Question: How to resolve ambiguities in NMR spectra of dihydroisoquinoline derivatives?

Methodological Answer:

  • 2D NMR Techniques : COSY and NOESY distinguish overlapping proton signals. For example, NOESY correlations between methylene protons and aromatic rings confirm spatial proximity .
  • Isotopic Labeling : Introduce 15N^{15}N-labels to track nitrogen environments in complex mixtures .

Biological Applications

Basic Question: What biological targets are associated with dihydroisoquinoline derivatives?

Methodological Answer:

  • MAO Inhibition : N-Malonyl derivatives show IC50_{50} values <10 µM against monoamine oxidase (MAO), validated via fluorometric assays .
  • Antiviral Activity : Dihydroisoquinoline scaffolds inhibit West Nile Virus protease (Ki_i ~5 µM) by mimicking substrate transition states .

Q. Table 2: Biological Activities of Dihydroisoquinoline Derivatives

TargetAssay TypeActivity (IC50 _{50}/Ki_i)Reference ID
MAO-BFluorometric8.2 µM
WNV ProteaseKinetic Inhibition5.1 µM

Advanced Question: How to design derivatives for enhanced target affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce semi-rigid spacers (e.g., m-phenoxyphenyl groups) to optimize binding to hydrophobic pockets. For WNV protease, bromine substitution at C6 increases affinity by 40% .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses. Validate with mutagenesis (e.g., D129A mutation reduces potency by 70%) .

Data Analysis and Contradictions

Advanced Question: How to reconcile conflicting yields in alkylation reactions?

Methodological Answer:

  • Steric and Electronic Factors : Lower yields in bulky substrates (e.g., tert-butyl groups) arise from steric hindrance. Use DFT calculations to model transition-state geometries .
  • Solvent Optimization : Switch from polar aprotic (e.g., DMF) to non-polar solvents (e.g., toluene) to reduce side reactions .

Enzymatic vs. Chemical Synthesis

Advanced Question: What are the trade-offs between enzymatic and chemical methods?

Methodological Answer:

  • Enzymatic Advantages : Higher enantioselectivity (e.g., >99% ee) and milder conditions (pH 7–8, 25°C) .
  • Chemical Advantages : Scalability (gram-scale) and functional group tolerance (e.g., nitro groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.